molecular formula C11H11ClO3 B8387002 1-(4-Chloro-phenoxy)-cyclopropanecarboxylic Acid Methyl Ester

1-(4-Chloro-phenoxy)-cyclopropanecarboxylic Acid Methyl Ester

Cat. No. B8387002
M. Wt: 226.65 g/mol
InChI Key: CUGMBVFUWZCUKV-UHFFFAOYSA-N
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Patent
US08163793B2

Procedure details

A suspension of sodium hydride in oil (55% w/w, 36.4 mg) was added to a solution of 2-(4-Chloro-phenoxy)-4-(toluene-4-sulfonyloxy)-butyric acid methyl ester (Example 473c), 145 mg) in 1,2-dimethoxyethane (2.27 mL) at room temperature. The mixture was stirred at 22° C. for 48 hr. The reaction mixture was filtered and the solid was washed with ethyl acetate. Water was added to the filtrate. The phases were separated and the aqueous layer was extracted with ethylacetate. The organic layers were washed with brine, dried over sodium sulfate and filtered. The crude mixture was concentrated to dryness and purified by chromatography on silica gel to yield the title compound as a colorless oil (56 mg; 68%). MS (ESI): m/z=226 [M]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-Chloro-phenoxy)-4-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:28])[CH:6]([O:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[CH2:7][CH2:8]OS(C1C=CC(C)=CC=1)(=O)=O>COCCOC>[CH3:3][O:4][C:5]([C:6]1([O:20][C:21]2[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][CH:26]=2)[CH2:7][CH2:8]1)=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
2-(4-Chloro-phenoxy)-4-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCOS(=O)(=O)C1=CC=C(C=C1)C)OC1=CC=C(C=C1)Cl)=O
Name
Quantity
2.27 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 22° C. for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethylacetate
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C1(CC1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.